9-OAHSA

Obesity Pediatrics Lipidomics

Lipidomics researchers require structurally authenticated FAHFA isomers; biological activity varies by esterification position (9-OAHSA vs. 12-OAHSA) and acyl chain (9-PAHSA is hepatotoxic). 9-OAHSA (≥95%) solves this as a validated standard. • Correlates negatively with fasting glucose (r = -0.308, p = 0.024) • Rescues hepatocytes from palmitic acid-induced apoptosis via PKC-δ/mito-ROS at 2-10 µM • Suppresses LPS-induced IL-1β and IL-6 in macrophages Batch-specific QC ensures reproducible LC-MS/MS quantification and cell-based assay performance.

Molecular Formula C36H68O4
Molecular Weight 564.9 g/mol
CAS No. 154086-90-5
Cat. No. B160504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-OAHSA
CAS154086-90-5
Synonyms9Z-octadecenoic acid, 1-(7-carboxyheptyl)decyl ester
Molecular FormulaC36H68O4
Molecular Weight564.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C36H68O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-25-29-33-36(39)40-34(30-26-22-19-10-8-6-4-2)31-27-23-21-24-28-32-35(37)38/h14-15,34H,3-13,16-33H2,1-2H3,(H,37,38)/b15-14-
InChIKeyPGKKGBQMNNEIHV-PFONDFGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-OAHSA Baseline Overview


9-OAHSA (9-[(9Z)-octadecenoyloxy]octadecanoic acid, CAS 154086-90-5) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of bioactive lipids [1]. It is formed by the esterification of oleic acid to 9-hydroxy stearic acid. Within the FAHFA family, OAHSAs (oleic acid-hydroxy stearic acids) represent a significant fraction of the circulating pool in rodent models of glucose tolerance, with 9-OAHSA being a specific positional isomer. This compound is characterized by its anti-inflammatory and antidiabetic signaling properties, making it a key reference standard for lipidomics and metabolic disease research.

1
Lipidomics Reference Standard

FAHFA class positional isomer (9-OAHSA) for targeted LC-MS/MS profiling.

2
Reported Signaling Context

Anti-inflammatory and metabolic signaling research in cell and rodent models.

3
Isomer-Specific Study Design

9-position esterification distinguishes biological activity from 12-OAHSA and 9-PAHSA.

9-OAHSA: Substitution Risks for Procurement


While 9-OAHSA belongs to a larger FAHFA family, its biological activity cannot be assumed equivalent to other members, even those sharing the same oleic acid or hydroxy stearic acid backbone but with differing esterification positions (e.g., 12-OAHSA) or the same 9-position but with different fatty acid chains (e.g., 9-PAHSA or 9-POHSA) [1]. Specifically, in vivo studies demonstrate that 9-PAHSA exhibits a distinct hepatotoxic profile compared to 9-OAHSA, highlighting that subtle structural modifications significantly alter metabolic handling and safety outcomes [2]. Therefore, generic substitution within the FAHFA class is not scientifically valid without direct comparative data for the specific isomer 9-OAHSA.

Positional Isomer Mismatch

12-OAHSA may not replicate 9-OAHSA metabolic handling; esterification position alters biological fate.

Fatty Acid Chain Substitution

9-PAHSA or 9-POHSA differ in hepatotoxicity endpoints and metabolic correlations; direct comparative data required.

Generic FAHFA Pooling

Pooled FAHFA standards may mask isomer-specific effects, confounding obesity or diabetes study outcomes.

9-OAHSA: Direct Evidence vs. Analogs


Plasma OAHSA vs. PAHSA in Pediatric Obesity

In a clinical cohort of children with obesity (n=40) versus children without obesity (n=20), plasma OAHSA levels were significantly reduced in the obesity group (p = 0.006). While PAHSA levels were also lower in obesity (p = 0.001), the surrogate hydrolysis activity ratio HSA/OAHSA was significantly higher in obese children (p = 0.025), indicating a distinct metabolic fate for OAHSA versus PAHSA in this population [1].

Pediatric Plasma OAHSA vs PAHSA
Head-to-head
OAHSA reduction in obesity p=0.006; hydrolysis ratio HSA/OAHSA p=0.025
Differential regulation supports species-specific study design in obesity research.
Human pediatric cohort; LC-MS/MS quantitation.
Obesity Pediatrics Lipidomics Cardiometabolic Disease

ALT/AST Elevation: 9-OAHSA vs. 9-PAHSA

In a short-term in vivo study with intragastric gavage (13 mg/kg) in C57BL/6J mice, 9-OAHSA administration resulted in the highest plasma activities of both alanine aminotransferase (ALT) and aspartate aminotransferase (AST) among all groups [1]. The study directly concluded that 9-PAHSA was 'more metabolically beneficial and less hepatotoxic than 9-OAHSA' under these experimental conditions [1].

ALT/AST: 9-OAHSA vs 9-PAHSA
Head-to-head
9-OAHSA induced highest ALT/AST activities in murine model
Hepatotoxicity endpoint context differs significantly from 9-PAHSA.
C57BL/6J mice; 13 mg/kg intragastric gavage.
Hepatotoxicity Diabetes Pharmacology Metabolism

Macrophage Anti-Inflammatory Activity

In RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS, 100 ng/mL), treatment with 9-OAHSA at concentrations of 2 µM and 10 µM significantly suppressed the gene expression of pro-inflammatory cytokines IL-1β and IL-6 [1]. This effect was confirmed in a head-to-head comparison with 9-POHSA, which also exhibited suppression, though the magnitude of effect was not quantitatively different between the two compounds in this assay [1].

Macrophage Anti-Inflammatory Activity
Head-to-head
IL-1β/IL-6 suppression at 2–10 µM; no significant difference vs 9-POHSA
Supports anti-inflammatory assay context for macrophage studies.
RAW 264.7 cells, LPS stimulation, 24 h.
Inflammation Macrophages Cytokine Immunology

Fasting Glucose Correlation in Humans

In a cohort of 57 healthy human subjects, plasma 9-OAHSA levels showed a significant negative correlation with fasting blood glucose (r = -0.308, p = 0.024) [1]. This correlation was comparable to that observed for 9-POHSA (r = -0.300, p = 0.027), indicating that both compounds are associated with improved glycemic control in humans [1].

Fasting Glucose Correlation
Reported
r = -0.308, p = 0.024 with fasting blood glucose
Reported metabolic association supports biomarker study context.
Healthy human subjects (n=57); LC-MS/MS.
Diabetes Metabolism Glucose Homeostasis Cardiovascular

Hepatocyte Apoptosis & Mitochondrial ROS Attenuation

In an in vitro model of metabolic-associated fatty liver disease (MAFLD), treatment with 9-OAHSA rescued rat hepatocytes from palmitic acid (PA)-induced apoptosis [1]. Furthermore, 9-OAHSA decreased the generation of mitochondrial reactive oxygen species (mito-ROS) and stabilized the mitochondrial membrane potential [1]. The effect was shown to be mediated at least partially by PKC-δ signaling.

Hepatocyte Apoptosis & ROS Attenuation
Class-level
Attenuated PA-induced apoptosis and mito-ROS via PKC-δ
Supports mitochondrial dysfunction and hepatocyte research context.
Class-level inference; review isomer-specific validation.
MAFLD Hepatology Apoptosis Mitochondrial Function

9-OAHSA Application Scenarios


Cardiometabolic Biomarker Discovery

Given its established negative correlation with fasting blood glucose (r = -0.308, p = 0.024) and its altered plasma levels in pediatric obesity (p = 0.006) [1], 9-OAHSA is a high-priority analytical standard for lipidomics studies investigating FAHFA signatures in diabetes, obesity, and cardiovascular risk stratification. Procurement should prioritize high-purity (>95%) material suitable for LC-MS/MS quantification in human plasma samples.

Hepatic Lipotoxicity & Mitochondrial Dysfunction

9-OAHSA is uniquely positioned for research on MAFLD and hepatocellular apoptosis due to its demonstrated ability to rescue hepatocytes from palmitic acid-induced apoptosis via PKC-δ-mediated mito-ROS attenuation [2]. This application scenario is specific to 9-OAHSA and is not directly supported for other FAHFA isomers without analogous data. Researchers should procure material with documented batch-to-batch consistency for reproducible cell-based assays.

In Vivo Hepatotoxicity Monitoring

While 9-OAHSA shows anti-inflammatory and antidiabetic potential, its distinct hepatotoxic profile in murine models (evidenced by elevated plasma ALT/AST) necessitates careful experimental design and safety monitoring [3]. This makes 9-OAHSA a valuable tool for comparative studies investigating the structural determinants of FAHFA-induced liver injury. Procurement for such studies must be accompanied by rigorous quality control data to ensure accurate dosing and interpretation of hepatotoxicity outcomes.

In Vitro Macrophage Inflammation Models

9-OAHSA at concentrations of 2-10 µM effectively suppresses LPS-induced IL-1β and IL-6 expression in RAW 264.7 macrophages [4]. This makes it a suitable positive control or test compound for studies on innate immune modulation. Researchers should note that while 9-POHSA also exhibits this activity, 9-OAHSA is the preferred selection when investigating oleic acid-derived FAHFAs specifically.

Application
Selection Property
Validation Focus
Cardiometabolic biomarker studies
Reported metabolic association with fasting glucose and obesity
LC-MS/MS lipidomic profiling in human plasma research matrices
Hepatic lipotoxicity and mitochondrial research
PKC-δ-mediated mito-ROS attenuation context
Hepatocyte apoptosis and mitochondrial function endpoints
In vivo hepatotoxicity monitoring studies
Isomer-specific hepatotoxicity endpoint review
Liver enzyme monitoring in murine models
In vitro macrophage inflammation models
Anti-inflammatory assay context at low micromolar concentrations
Cytokine expression (IL-1β, IL-6) endpoints
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